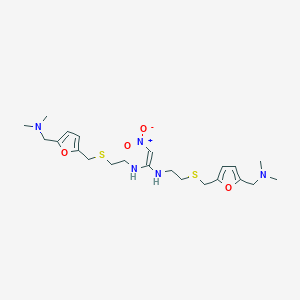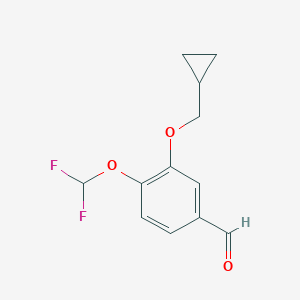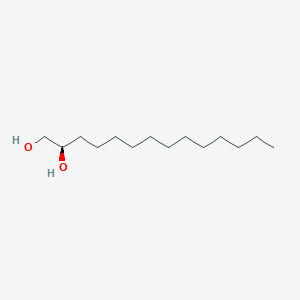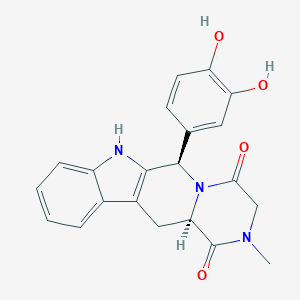
Desmethylene Tadalafil
Descripción general
Descripción
Desmethylene Tadalafil is a compound with the molecular formula C21H19N3O4 . It is also known by other names such as Tadalafil catechol and has a molecular weight of 377.4 g/mol .
Synthesis Analysis
The synthesis of Desmethylene Tadalafil and its analogs has been a subject of extensive research . The formations of N-desmethyl sildenafil and desmethylene tadalafil were examined using CYP3A supersomes co-expressing human P450 oxidoreductase and cytochrome b5 . Both sildenafil N-demethylation and tadalafil demethylenation were catalyzed by CYP3A4, CYP3A5, and to a lesser extent by CYP3A7 .
Molecular Structure Analysis
The molecular structure of Desmethylene Tadalafil includes a pyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione core . The compound also contains a 3,4-dihydroxyphenyl group . The exact mass of the compound is 377.13755610 g/mol .
Chemical Reactions Analysis
Desmethylene Tadalafil undergoes various chemical reactions. For instance, it was found that both sildenafil N-demethylation and tadalafil demethylenation were catalyzed by CYP3A4, CYP3A5, and to a lesser extent by CYP3A7 .
Physical And Chemical Properties Analysis
Desmethylene Tadalafil has a molecular weight of 377.4 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . The compound has 3 hydrogen bond donors and 4 hydrogen bond acceptors . It has a rotatable bond count of 1 . The topological polar surface area of the compound is 96.9 Ų .
Aplicaciones Científicas De Investigación
Topical Application in Wound Healing
Desmethylene Tadalafil has been explored as a topical agent for wound healing. Here’s a brief overview:
- Further Research Needed : More studies are required to validate its efficacy and safety in wound healing .
Non-Prescription Medicine Evaluation
Tadalafil’s potential as a non-prescription medicine has been evaluated by clinical experts using the Group Delphi technique. However, further consensus-building is needed .
Mecanismo De Acción
Target of Action
Desmethylene Tadalafil, also known as Tadalafil catechol, primarily targets Phosphodiesterase type-5 (PDE5) . PDE5 is an enzyme found in high concentrations in the corpus cavernosum of the penis and, to a lesser extent, in vascular smooth muscle cells . It is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in the regulation of blood flow and smooth muscle relaxation .
Mode of Action
Desmethylene Tadalafil acts as a selective inhibitor of the PDE5 enzyme . By inhibiting PDE5, it prevents the breakdown of cGMP, leading to increased cGMP levels . This increase in cGMP levels results in relaxation of smooth muscle cells, allowing the corpus cavernosum to fill with blood and produce an erection . In the context of pulmonary arterial hypertension, the relaxation of smooth muscle in the pulmonary vasculature leads to vasodilation, which reduces blood pressure in the pulmonary arteries .
Biochemical Pathways
The primary biochemical pathway affected by Desmethylene Tadalafil is the nitric oxide–cyclic guanosine monophosphate (NO-cGMP) pathway . In this pathway, nitric oxide (NO) is released in response to sexual stimulation, which then stimulates the production of cGMP. The cGMP, in turn, triggers smooth muscle relaxation, allowing for increased blood flow . By inhibiting PDE5, Desmethylene Tadalafil prolongs the action of cGMP, enhancing and sustaining the physiological response to sexual stimulation .
Pharmacokinetics
Desmethylene Tadalafil exhibits linear pharmacokinetics over a certain dosage range . It is rapidly absorbed, with peak plasma levels observed between 30 minutes and 6 hours after administration . It has a long half-life of about 17.5 hours, making it suitable for once-daily dosing . It is metabolized by CYP3A4, CYP3A5, and to a lesser extent by CYP3A7 .
Result of Action
The primary result of Desmethylene Tadalafil’s action is the relaxation of smooth muscle cells , leading to vasodilation . In the context of erectile dysfunction, this allows the corpus cavernosum to fill with blood, facilitating the production of an erection . In the treatment of pulmonary arterial hypertension, it leads to the reduction of blood pressure in the pulmonary arteries .
Action Environment
The action of Desmethylene Tadalafil can be influenced by various environmental factors. For instance, it has been found that the compound is a substrate for P-glycoprotein (P-gp) , a protein that can affect the absorption, distribution, and elimination of drugs. Therefore, the presence of P-gp inhibitors could potentially affect the pharmacokinetics of Desmethylene Tadalafil . Furthermore, the metabolic properties of Desmethylene Tadalafil can be influenced by the expression levels of CYP3A isoforms .
Safety and Hazards
Desmethylene Tadalafil is classified as hazardous to the aquatic environment – Chronic Hazard, Category 2 . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to hazardous or special waste collection point, in accordance with local, regional, national and/or international regulation .
Direcciones Futuras
The use of Desmethylene Tadalafil and other PDE5 inhibitors is expected to continue to be a major area of research in the future. For instance, a study found that the dose of 5 mg per day of tadalafil showed a good effect after the treatment of at least 6 months relative to the control group with fewer side effects . This suggests potential future directions for the use of Desmethylene Tadalafil in the treatment of erectile dysfunction and other conditions.
Propiedades
IUPAC Name |
(2R,8R)-2-(3,4-dihydroxyphenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-23-10-18(27)24-15(21(23)28)9-13-12-4-2-3-5-14(12)22-19(13)20(24)11-6-7-16(25)17(26)8-11/h2-8,15,20,22,25-26H,9-10H2,1H3/t15-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSPPSAESSMSNY-FOIQADDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432069 | |
| Record name | Desmethylene Tadalafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethylene Tadalafil | |
CAS RN |
171489-03-5 | |
| Record name | Tadalafil catechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171489035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethylene Tadalafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TADALAFIL CATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15IBL77N0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper focuses on the metabolic pathways of Tadalafil and Sildenafil, specifically highlighting the role of CYP3A isoforms. How does the formation of Desmethylene Tadalafil compare across different CYP3A isoforms?
A1: The study demonstrates that Desmethylene Tadalafil formation, achieved through demethylenation of Tadalafil, is primarily catalyzed by CYP3A4, followed by CYP3A5. [] CYP3A7 exhibits significantly lower catalytic activity for this reaction compared to the other two isoforms. [] This difference in catalytic efficiency suggests that genetic variations in CYP3A enzyme expression could potentially influence individual responses to Tadalafil.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




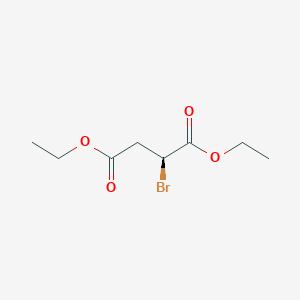
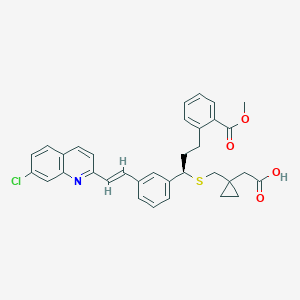
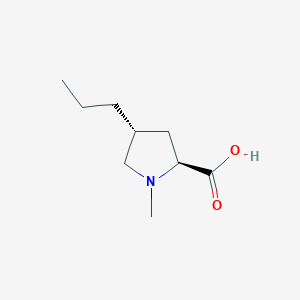

![Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate](/img/structure/B133268.png)

